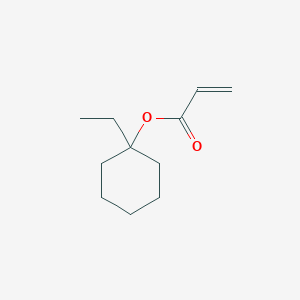

2-Propenoic acid, 1-ethylcyclohexyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Propenoic acid, 1-ethylcyclohexyl ester” is a chemical compound with the molecular formula C11H18O2 . It is used for industrial purposes .

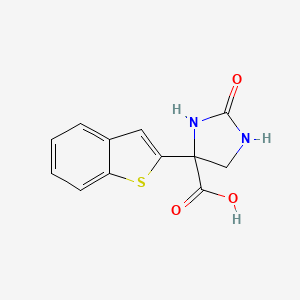

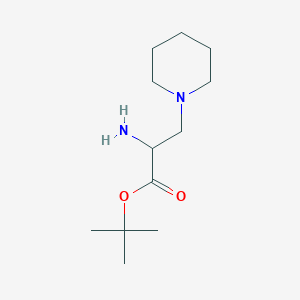

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a 3D molecular model or a detailed structural diagram.Aplicaciones Científicas De Investigación

Stereocontrolled Synthesis

A notable application in scientific research involving 2-Propenoic acid, 1-ethylcyclohexyl ester, is its use in the stereocontrolled synthesis of enantiomers of phaseic acid and its methyl ester. This process starts from ethyl (1 R, 2 S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate, employing 6-Oxabicyclo[3.2.1]octenone as a key intermediate. The addition of a side chain and subsequent transformations yield optically pure phaseic acid and methyl phaseate (Kitahara, Touhara, Watanabe, & Mori, 1989).

Novel RO-BH2 Intermediate Characterization

Research has shown the unusual reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the propenoic acid ethyl ester. This study was significant for proving the presence of an intermediate containing a cyclic O-BH2 ← O═C< moiety, utilizing innovative NMR techniques for unambiguous characterization (Islam, Ahmad, Liu, Försterling, & Hossain, 2008).

Glycopeptide Isolation and Oxidation

Another research application involves the isolation of glycopeptides from hen's-egg albumin and their oxidation by periodate. This process demonstrated the presence of cyclohexyl propionate and other cyclohexyl esters as oxidation products, shedding light on the potential structures of docosahexaenoic acid (Fletcher, Marks, Marshall, & Neuberger, 1963).

Antimicrobial and Antioxidant Properties

Phenolic acids alkyl esters, including methyl, ethyl, propyl, butyl, and hexyl, have been prepared and investigated for their antimicrobial and antioxidant activities. The study found that butyl esters of phenolic acids exhibited higher inhibitory activity than methyl esters, with certain alkyl esters of caffeic acid showing the highest antioxidant activity (Merkl, Hrádková, Filip, & Šmidrkal, 2018).

Biological Impact of Phthalates

Research on esters of phthalic acid, including their use to improve the plasticity of industrial polymers, has highlighted their extensive exposure to humans and the environment. Studies on cytotoxicity, endocrine disruption, and other effects mediated by various phthalates like DEHP and DEP have underscored the importance of understanding the biological impacts of these substances (Mankidy, Wiseman, Ma, & Giesy, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(1-ethylcyclohexyl) prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h3H,1,4-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWURGDTWUGDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)OC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)

![N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663979.png)

![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)